molecular formula C10H15BO3 B12096592 Boronic acid, [4-(2-ethoxyethyl)phenyl]- CAS No. 160061-49-4

Boronic acid, [4-(2-ethoxyethyl)phenyl]-

Cat. No.: B12096592
CAS No.: 160061-49-4
M. Wt: 194.04 g/mol
InChI Key: VWLOVGFZHQSLIG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of boronic acid, [4-(2-ethoxyethyl)phenyl]-, typically involves the hydroboration of an appropriate alkyne or alkene precursor. One common method is the hydroboration of 4-(2-ethoxyethyl)phenylacetylene using a borane reagent, followed by oxidation to yield the desired boronic acid . The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a catalyst like palladium or platinum to facilitate the hydroboration process .

Industrial Production Methods: Industrial production of boronic acids generally follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized for scalability, often involving higher temperatures and pressures to accelerate the reaction rates .

Scientific Research Applications

Organic Synthesis

Versatile Building Block:
[4-(2-ethoxyethyl)phenyl]boronic acid is extensively utilized in organic synthesis as a versatile building block. It plays a crucial role in the Suzuki-Miyaura cross-coupling reaction, which is fundamental for the formation of carbon-carbon bonds in complex organic molecules. This reaction is pivotal in synthesizing pharmaceuticals and agrochemicals, allowing for the efficient construction of diverse molecular architectures .

Medicinal Chemistry

Drug Discovery:
In medicinal chemistry, boronic acids have been employed to design novel therapeutic agents. For instance, studies have demonstrated that compounds incorporating boronic acid moieties can exhibit enhanced biological activities, such as increased selectivity and potency against specific cancer cell lines. A notable example includes the replacement of nitro groups with boronic acids to improve the efficacy of non-steroidal anti-androgens like flutamide .

Anticancer Activity:
Research has shown that certain boronic acid derivatives can inhibit cancer cell proliferation. In vitro studies indicated that compounds derived from [4-(2-ethoxyethyl)phenyl]boronic acid exhibited significant antiproliferative activity against various cancer cell lines, including prostate cancer cells (LAPC-4). The selectivity index (SI) was calculated to assess the compounds' effectiveness against both cancerous and non-cancerous cells .

Bioconjugation

Targeted Delivery Systems:
The unique reactivity of boronic acids allows them to facilitate bioconjugation processes. They can form reversible covalent bonds with diols and other biomolecules, making them suitable for constructing targeted drug delivery systems and diagnostic agents. This property enhances the stability and specificity of therapeutic agents in biomedical applications .

Material Science

Advanced Materials Development:
Boronic acids are integral to developing advanced materials such as polymers and nanomaterials. Their ability to form dynamic covalent bonds enables the creation of self-healing materials and responsive systems that can adapt to environmental changes. For example, research has demonstrated that incorporating boronic acids into polymer matrices can enhance mechanical properties while enabling self-healing capabilities .

Chemical Sensors

Detection Applications:
In the field of chemical sensing, [4-(2-ethoxyethyl)phenyl]boronic acid can be integrated into sensor platforms for detecting specific analytes with high sensitivity and selectivity. The compound's ability to interact with various chemical species makes it a valuable component in developing sensors for environmental monitoring and biomedical diagnostics .

Case Studies

Study Application Findings
Study on Antiproliferative ActivityMedicinal ChemistryCompounds derived from [4-(2-ethoxyethyl)phenyl]boronic acid showed significant activity against LAPC-4 cells with a notable selectivity index .
Development of Self-Healing PolymersMaterial ScienceResearch highlighted the use of boronic acid-based dynamic covalent chemistry to create self-healing materials that maintain mechanical integrity under stress .
Boronic Acids in Drug DesignOrganic SynthesisDemonstrated that incorporating boronic acid moieties into drug candidates improved their pharmacokinetic profiles and therapeutic efficacy against cancer .

Comparison with Similar Compounds

Biological Activity

Boronic acids, including [4-(2-ethoxyethyl)phenyl]boronic acid, have garnered significant interest in medicinal chemistry due to their unique reactivity and ability to form reversible covalent bonds with diols. This article explores the biological activity of this compound, focusing on its applications in drug discovery, organic synthesis, and potential therapeutic uses.

Chemical Structure and Properties

[4-(2-ethoxyethyl)phenyl]boronic acid features a phenyl ring substituted with an ethoxyethyl group and a boronic acid functional group. This structure bestows it with distinct chemical properties, allowing for high reactivity and selectivity in various biological contexts. The compound's ability to form stable complexes with diols makes it invaluable in biochemical applications.

Applications in Medicinal Chemistry

1. Drug Discovery
Boronic acids are increasingly used in the development of pharmaceuticals due to their ability to target specific biological pathways. They can act as inhibitors or modulators of enzymes, particularly those that utilize diols as substrates. For instance, studies have shown that boronic acids can inhibit certain proteases and kinases, which are critical in cancer and other diseases .

2. Bioconjugation Techniques
The unique properties of boronic acids facilitate effective bioconjugation methods. This allows for the attachment of biomolecules to surfaces or other compounds, enhancing the efficacy of therapeutic agents . For example, [4-(2-ethoxyethyl)phenyl]boronic acid can be utilized in drug delivery systems where controlled release is necessary.

3. Antimicrobial Activity
Research indicates that boronic acid derivatives exhibit antimicrobial properties. A study highlighted the synthesis of a novel boronic ester derived from quercetin, which demonstrated significant antibacterial activity against Escherichia coli at concentrations of 6.50 mg/mL . Such findings suggest that [4-(2-ethoxyethyl)phenyl]boronic acid may also possess similar antimicrobial potential.

Biological Activity Data

Activity Type Description IC50 Values
AntioxidantScavenging free radicals (DPPH method)IC50: 0.14 ± 0.01 µg/mL
AntibacterialActivity against E. coliEffective at 6.50 mg/mL
Enzyme InhibitionAcetylcholinesterase inhibitionIC50: 115.63 ± 1.16 µg/mL
Butyrylcholinesterase inhibitionIC50: 3.12 ± 0.04 µg/mL
Antiurease activityIC50: 1.10 ± 0.06 µg/mL
Antithyrosinase activityIC50: 11.52 ± 0.46 µg/mL

Case Studies

Case Study 1: Synthesis and Evaluation of Anticancer Activity
A recent study synthesized a phenyl boronic acid derivative from quercetin, which exhibited a cytotoxic effect on MCF-7 cancer cell lines with an IC50 value of 18.76 ± 0.62 µg/mL . This suggests that modifications to the boronic acid structure can enhance its anticancer properties.

Case Study 2: Development of Drug Delivery Systems
Research has explored the use of boronic acids in creating drug delivery systems that respond to biological stimuli, such as pH changes or enzyme presence . The incorporation of [4-(2-ethoxyethyl)phenyl]boronic acid into these systems could improve targeting and reduce side effects associated with conventional therapies.

Properties

CAS No.

160061-49-4

Molecular Formula

C10H15BO3

Molecular Weight

194.04 g/mol

IUPAC Name

[4-(2-ethoxyethyl)phenyl]boronic acid

InChI

InChI=1S/C10H15BO3/c1-2-14-8-7-9-3-5-10(6-4-9)11(12)13/h3-6,12-13H,2,7-8H2,1H3

InChI Key

VWLOVGFZHQSLIG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)CCOCC)(O)O

Origin of Product

United States

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